molecular formula C15H23NO2 B5145697 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine CAS No. 5362-98-1

1-[4-(3-methoxyphenoxy)butyl]pyrrolidine

Cat. No.: B5145697
CAS No.: 5362-98-1
M. Wt: 249.35 g/mol
InChI Key: PHDJCSLNNLRHCM-UHFFFAOYSA-N
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Description

1-[4-(3-methoxyphenoxy)butyl]pyrrolidine is an organic compound with the molecular formula C15H23NO2 It is characterized by a pyrrolidine ring attached to a butyl chain, which is further connected to a 3-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine typically involves the following steps:

    Preparation of 3-methoxyphenol: This can be achieved through the methylation of phenol using methanol in the presence of a catalyst.

    Formation of 3-methoxyphenoxybutyl bromide: The 3-methoxyphenol is reacted with 1,4-dibromobutane to form 3-methoxyphenoxybutyl bromide.

    Nucleophilic substitution: The final step involves the reaction of 3-methoxyphenoxybutyl bromide with pyrrolidine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-methoxyphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyrrolidine ring can be reduced to form a piperidine ring.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are commonly used.

Major Products

    Oxidation: Formation of 3-hydroxyphenoxybutylpyrrolidine.

    Reduction: Formation of 1-[4-(3-methoxyphenoxy)butyl]piperidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[4-(3-methoxyphenoxy)butyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine
  • 1-[4-(4-methoxyphenoxy)butyl]pyrrolidine
  • 1-[4-(3-ethoxyphenoxy)butyl]pyrrolidine

Uniqueness

1-[4-(3-methoxyphenoxy)butyl]pyrrolidine is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-14-7-6-8-15(13-14)18-12-5-4-11-16-9-2-3-10-16/h6-8,13H,2-5,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDJCSLNNLRHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367126
Record name 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5362-98-1
Record name 1-[4-(3-methoxyphenoxy)butyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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